molecular formula C18H15F3N2O2 B2681342 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide CAS No. 1207019-62-2

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B2681342
CAS No.: 1207019-62-2
M. Wt: 348.325
InChI Key: UYICFASMRHFONR-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a synthetic organic compound that features an indole moiety and a trifluoromethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethoxybenzyl Group: The trifluoromethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: The compound’s unique structural features make it suitable for developing new materials with specific optical or electronic properties.

    Biological Studies: It can be used as a probe to study biological processes involving indole derivatives and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxybenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is unique due to the presence of the trifluoromethoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents with enhanced efficacy and selectivity.

Properties

IUPAC Name

2-indol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-15-7-5-13(6-8-15)11-22-17(24)12-23-10-9-14-3-1-2-4-16(14)23/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICFASMRHFONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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